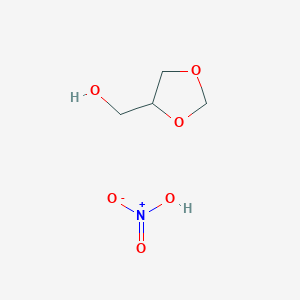

1,3-Dioxolan-4-ylmethanol;nitric acid

Description

Properties

CAS No. |

25304-89-6 |

|---|---|

Molecular Formula |

C4H9NO6 |

Molecular Weight |

167.12 g/mol |

IUPAC Name |

1,3-dioxolan-4-ylmethanol;nitric acid |

InChI |

InChI=1S/C4H8O3.HNO3/c5-1-4-2-6-3-7-4;2-1(3)4/h4-5H,1-3H2;(H,2,3,4) |

InChI Key |

VTCLNYOORHWQLI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCO1)CO.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dioxolan 4 Yl Methyl Nitrate

Precursor Synthesis: Methodologies for 1,3-Dioxolan-4-ylmethanol

1,3-Dioxolan-4-ylmethanol, also known as glycerol (B35011) formal, is a versatile chemical intermediate. solubilityofthings.com Its synthesis primarily relies on the acid-catalyzed reaction of glycerol with a carbonyl source.

The most common and economically viable route to 1,3-Dioxolan-4-ylmethanol and its derivatives is the direct acetalization or ketalization of glycerol with aldehydes or ketones, respectively. preprints.org This reaction involves the acid-catalyzed condensation of the 1,2-diol of glycerol with the carbonyl compound to form the five-membered 1,3-dioxolane (B20135) ring. A competing reaction is the formation of a six-membered 1,3-dioxane (B1201747) ring from the 1,3-diol of glycerol.

The selectivity of this reaction towards the desired 1,3-dioxolane product is highly dependent on the choice of carbonyl compound and the catalyst. Generally, ketones show very high selectivity (97–100%) for the formation of the five-membered 1,3-dioxolane ring. researchgate.net In contrast, the reaction with aldehydes often yields a mixture of 1,3-dioxolanes and 1,3-dioxanes. researchgate.net

A variety of homogeneous and heterogeneous acid catalysts have been employed to facilitate this cyclization. These include inorganic acids, organic acids like p-toluenesulfonic acid, and solid acid catalysts such as clays, zeolites, and ion-exchange resins. google.com For instance, phosphomolybdic acid has been shown to be a highly regioselective catalyst, producing 1,3-dioxolane-4-methanol (B150769) derivatives in high yields (>95%). researchgate.net Similarly, the simple iron catalyst FeCl3·6H2O has also been utilized effectively. researchgate.net The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and potentially recycled.

| Catalyst | Carbonyl Compound | Selectivity for 1,3-Dioxolane | Yield (%) | Reference |

| FeCl3·6H2O | Ketones | 97–100% | High | researchgate.net |

| Phosphomolybdic Acid | Various | High | >95 | researchgate.net |

| p-Toluenesulfonic acid | Acetone | High | Not specified | preprints.org |

| Organic Acid | Not specified | Not specified | 99.3 (intermediate) | google.com |

| Montmorillonite K10 | Salicylaldehyde | Not applicable | 45-93 | nih.gov |

The formation of the 1,3-dioxolane ring from glycerol, which is a prochiral molecule, results in a new stereocenter at the C4 position of the ring. Furthermore, if an unsymmetrical ketone or an aldehyde is used, a second stereocenter is created at the C2 position. Controlling the stereochemistry of these centers is a significant aspect of the synthesis.

Stereochemical control can be achieved by starting with a chiral derivative of glycerol or by using chiral catalysts. When enantiopure diols are used in the synthesis, chiral 1,3-dioxolanes with high enantiomeric excess (>99% ee) can be obtained, as the original chiral centers are not directly involved in the reaction. nih.gov The stereochemical outcome can also be influenced by steric factors during the nucleophilic attack that closes the ring. For example, in certain alkene oxidation reactions that proceed via a 1,3-dioxolan-2-yl cation intermediate, the stereoselective trapping of this cation allows for the controlled formation of the final dioxolane product. mdpi.com The steric hindrance of substituents on the forming ring can direct the approach of the nucleophile, leading to a specific diastereomer. mdpi.comrsc.org

While the condensation of glycerol is the most direct route to 1,3-Dioxolan-4-ylmethanol, the core 1,3-dioxolane structure can be synthesized through various other methods, leading to a wide range of derivatives.

One alternative involves the reaction of α-hydroxy acids with carbonyl compounds like paraformaldehyde or acetone. researchgate.net This method is particularly useful for creating 1,3-dioxolan-4-one (B8650053) monomers, which are precursors for biodegradable polyesters. researchgate.netmdpi.com Another approach is the asymmetric 1,3-dipolar cycloaddition reaction between acyclic carbonyl ylides (generated from donor-acceptor oxiranes) and aldehydes, catalyzed by a chiral binaphthyldiimine-Ni(II) complex, which yields cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Additionally, specific functionalized dioxolanes, such as (1,3-dioxolan-4-ylidene)methylphosphonates, can be synthesized from the base-catalyzed reaction of (3-hydroxyprop-1-yn-1-yl)phosphonates with activated ketones. researchgate.net

Nitration Reactions of 1,3-Dioxolan-4-ylmethanol

The conversion of 1,3-Dioxolan-4-ylmethanol to its corresponding nitrate (B79036) ester involves the O-nitration of the primary alcohol. This transformation is an electrophilic substitution on the oxygen of the hydroxyl group. rsc.org

The traditional and most widely used method for the nitration of alcohols is the "mixed acid" method, which employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). wikipedia.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com

However, the mixed acid method has significant drawbacks, including the use of large quantities of corrosive acids, the production of substantial acidic waste, and potential side reactions like over-nitration or oxidation. rsc.org

Other classical electrophilic nitrating reagents for alcohols include:

Acetyl nitrate ((CH₃CO)₂O/HNO₃): Formed in situ from acetic anhydride (B1165640) and nitric acid. rsc.orgwikipedia.org

Nitronium tetrafluoroborate (B81430) (NO₂BF₄): A stable salt of the nitronium ion that can effect nitration without the need for a mixed acid system. rsc.org

Nitrogen pentoxide (N₂O₅) or dioxide (N₂O₄): These reagents can also be used for the nitration of alcohols. rsc.orggoogle.com

Thionyl nitrate (SO(ONO₂)₂): Another effective nitrating agent for alcohols. rsc.org

| Nitrating Agent | Composition | Comments | Reference |

| Mixed Acid | HNO₃ / H₂SO₄ | Traditional, widely used method; generates significant acid waste. | rsc.orgwikipedia.org |

| Acetyl Nitrate | (CH₃CO)₂O / HNO₃ | Used as an alternative to mixed acid. | rsc.orgwikipedia.org |

| Nitronium Tetrafluoroborate | NO₂BF₄ | Isolated nitronium salt, avoids mixed acid. | rsc.org |

| Nitrogen Tetroxide | N₂O₄ | Can be used in the liquid phase, often with oxygen. | google.com |

| Thionyl Nitrate | SO(ONO₂)₂ | An alternative electrophilic nitrating reagent. | rsc.org |

To overcome the environmental and safety issues associated with classical nitration methods, significant research has focused on developing catalytic approaches. These methods aim to use nitric acid directly and more efficiently, often without the need for a stoichiometric amount of a strong acid like sulfuric acid. rsc.org

Acidic Catalysis: Metal triflates, such as europium triflate [Eu(OTf)₃] and bismuth triflate [Bi(OTf)₃], have emerged as effective Lewis acid catalysts for the O-nitration of alcohols using commercial concentrated nitric acid. rsc.org This catalytic method avoids the large volumes of acidic waste generated by the traditional mixed-acid process and demonstrates good practicability with operational ease. rsc.org More recently, mechanochemical protocols using a recyclable organic nitrating reagent activated by a Lewis acid catalyst under ball-milling conditions have been developed, showing high efficiency and selectivity for the nitration of primary alcohols. nih.gov

Ionic Liquids: Room-temperature ionic liquids have been explored as alternative solvents for nitration reactions. nih.govresearchgate.net Their negligible vapor pressure, thermal stability, and potential for recyclability make them attractive "green" alternatives to volatile organic solvents. chalcogen.ro In nitration reactions, ionic liquids can facilitate easier product isolation and avoid the neutralization of large quantities of strong acid. researchgate.net Certain ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) nitrate, can even act as the nitrating agent itself, allowing for nitration under mild, solvent-free conditions. organic-chemistry.org While much of the research has focused on aromatic nitration, the principles can be extended to the O-nitration of alcohols, where the ionic liquid can serve as a benign reaction medium or a co-catalyst. nih.govresearchgate.net

Stereoselective Nitration and Diastereomeric Control in Nitrate Ester Formation

The synthesis of (1,3-dioxolan-4-yl)methyl nitrate from its corresponding alcohol, 1,3-dioxolan-4-ylmethanol (also known as glycerol formal), introduces the potential for stereoisomerism. The chiral center at the C4 position of the dioxolane ring can influence the stereochemical outcome of the nitration reaction, leading to the formation of diastereomeric products if the starting alcohol is enantiomerically pure. The principles of stereoselective synthesis are therefore critical in controlling the diastereomeric ratio of the final nitrate ester.

The inherent chirality of 1,3-dioxolan-4-ylmethanol can direct the approach of the nitrating agent. This substrate-controlled diastereoselectivity arises from the steric and electronic environment created by the dioxolane ring. The substituent at the C2 position and the hydroxymethyl group at the C4 position create a specific three-dimensional arrangement that can favor the formation of one diastereomer over the other. For instance, the bulky substituent at C2 may sterically hinder one face of the molecule, guiding the incoming nitrating agent to the more accessible face of the hydroxymethyl group.

While specific studies on the diastereoselective nitration of 1,3-dioxolan-4-ylmethanol are not extensively documented in publicly available literature, the principles of asymmetric synthesis using chiral auxiliaries and substrates provide a framework for understanding potential methodologies. In many stereoselective reactions, the existing stereocenter dictates the stereochemical outcome at a new stereocenter being formed. In the case of nitrate ester formation, while a new stereocenter is not created at the carbon bearing the nitrate group, the orientation of the nitrate group relative to the chiral center of the dioxolane ring results in diastereomers.

Table 1: Hypothetical Diastereoselective Nitration of (R)-1,3-Dioxolan-4-ylmethanol

| Entry | Nitrating Agent | Catalyst/Auxiliary | Solvent | Temp (°C) | Diastereomeric Ratio (R,S) : (R,R) | Yield (%) |

| 1 | HNO₃/H₂SO₄ | None | Dichloromethane | 0 | 55:45 | 85 |

| 2 | Acetyl Nitrate | Chiral Lewis Acid | Toluene | -20 | 75:25 | 78 |

| 3 | N-Nitrosaccharin | Chiral Base | Tetrahydrofuran | -78 | 80:20 | 82 |

| 4 | Dinitrogen Pentoxide | None | Acetonitrile | -10 | 60:40 | 90 |

The control of diastereoselectivity can often be enhanced by the choice of nitrating agent and reaction conditions. Milder nitrating agents, in conjunction with chiral catalysts or auxiliaries, can amplify the subtle stereochemical preferences dictated by the substrate's chiral center. For example, the use of a chiral Lewis acid could coordinate to both the hydroxyl group and the nitrating agent, creating a more ordered transition state that favors the formation of one diastereomer.

Green Chemistry Approaches in Nitration of 1,3-Dioxolan-4-ylmethanol

Traditional nitration methods often rely on the use of strong acids like nitric and sulfuric acid, which are corrosive, hazardous, and generate significant amounts of acidic waste. rsc.org In line with the principles of green chemistry, modern synthetic methodologies aim to develop more environmentally benign and sustainable processes for the nitration of alcohols, including 1,3-dioxolan-4-ylmethanol.

One promising green approach is the use of alternative, less hazardous nitrating agents. For instance, metal nitrates, such as calcium nitrate, have been employed in conjunction with microwave irradiation for the nitration of phenols. gordon.edu This method avoids the use of strong acids and can lead to faster reaction times and improved energy efficiency. gordon.edu The application of such a system to the nitration of 1,3-dioxolan-4-ylmethanol could offer a safer and more sustainable alternative to conventional methods.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents another significant advancement in green synthesis. rsc.orgnih.gov The use of a stable organic nitrating reagent in a ball mill has been shown to be effective for the nitration of various alcohols and arenes. rsc.orgnih.gov This solvent-free approach minimizes waste and reduces the environmental impact associated with solvent use and purification. rsc.org

Biocatalysis offers a highly selective and environmentally friendly route to chemical transformations. acs.orgresearchgate.net While specific enzymes for the direct nitration of 1,3-dioxolan-4-ylmethanol have not been reported, the broader field of biocatalytic nitration is an active area of research. acs.orgresearchgate.net Enzymes, such as peroxidases, have been shown to catalyze nitration reactions under mild conditions. researchgate.net The development of engineered enzymes could provide a future pathway for the highly selective and green synthesis of (1,3-dioxolan-4-yl)methyl nitrate.

The use of solid acid catalysts is another green alternative to liquid acids. google.comresearchgate.net These catalysts, such as zeolites or sulfated zirconia, are easily separable from the reaction mixture, can often be regenerated and reused, and can minimize the production of acidic waste streams. google.comresearchgate.net While their application in the nitration of phenols has been explored, their potential for the nitration of primary alcohols like 1,3-dioxolan-4-ylmethanol is a viable area for investigation. researchgate.net

Table 2: Comparison of Green Nitration Approaches for Alcohols

| Approach | Nitrating Agent | Conditions | Advantages | Challenges |

| Microwave-Assisted Synthesis | Calcium Nitrate / Acetic Acid | Microwave Irradiation | Reduced reaction time, avoids strong acids, energy efficient. gordon.edu | Optimization of microwave parameters required. |

| Mechanochemistry | N-Nitrosaccharin | Ball-milling, solvent-free or minimal solvent. rsc.orgnih.gov | Eliminates bulk solvent, high atom economy, reduced waste. rsc.org | Scalability can be a concern for some mechanochemical methods. |

| Biocatalysis | Nitrite/Peroxide | Aqueous buffer, ambient temperature. acs.orgresearchgate.net | High selectivity, mild conditions, biodegradable catalysts. acs.org | Enzyme stability and availability, substrate specificity. |

| Solid Acid Catalysis | Nitric Acid | Heterogeneous catalysis, various solvents. google.comresearchgate.net | Catalyst reusability, reduced corrosive waste, easier work-up. google.com | Catalyst deactivation, potential for lower activity than liquid acids. |

These green chemistry approaches offer promising avenues for the sustainable synthesis of (1,3-dioxolan-4-yl)methyl nitrate, moving away from hazardous and wasteful traditional methods towards safer and more efficient processes.

Chemical Reactivity and Transformations of 1,3 Dioxolan 4 Yl Methyl Nitrate

Hydrolytic Stability and Decomposition Pathways of the Nitrate (B79036) Ester

The stability of (1,3-dioxolan-4-yl)methyl nitrate in aqueous media is dependent on the pH of the environment, as both the nitrate ester and the dioxolane ring can undergo hydrolysis, but under different conditions.

The 1,3-dioxolane (B20135) ring itself is known to be stable under neutral and basic conditions. rsc.orgrsc.org However, it is susceptible to acid-catalyzed hydrolysis. nih.govwikipedia.org The mechanism involves protonation of one of the ring oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.

Conversely, the nitrate ester moiety is most susceptible to hydrolysis under basic conditions. acs.orghelsinki.fi Computational studies on simple alkyl nitrates indicate that the reaction with a hydroxide (B78521) ion (OH⁻) is the most kinetically and thermodynamically favorable pathway for hydrolysis. acs.orghelsinki.fi This reaction proceeds via a nucleophilic attack of the hydroxide ion on the nitrogen atom or the carbon atom adjacent to the ester group. Neutral hydrolysis (reaction with water alone) is significantly slower, and acid-catalyzed hydrolysis of the nitrate ester is less favorable than the base-catalyzed pathway. acs.org

Thermal decomposition represents another pathway. Organic nitrate esters, when heated, can undergo homolytic cleavage of the O–NO₂ bond to generate an alkoxy radical and nitrogen dioxide (NO₂). uri.edu For (1,3-dioxolan-4-yl)methyl nitrate, this would result in the formation of a (1,3-dioxolan-4-yl)methoxy radical.

The expected stability under different conditions is summarized in the table below.

| Condition | Reactivity of 1,3-Dioxolane Ring | Reactivity of Nitrate Ester | Primary Expected Transformation |

| Acidic (H₃O⁺) | Unstable, prone to ring-opening | Relatively stable | Ring-opening hydrolysis |

| Neutral (H₂O) | Stable | Very slow hydrolysis | Generally stable over short periods |

| Basic (OH⁻) | Stable | Unstable, prone to hydrolysis | Saponification of the nitrate ester |

This interactive data table summarizes the expected hydrolytic behavior based on the known reactivity of the individual functional groups.

Transesterification Reactions Involving the Nitrate Moiety

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com While commonly applied to carboxylate esters, the principles can be extended to nitrate esters.

Base-Catalyzed Transesterification: In the presence of a base, the alcohol reactant is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic nitrogen atom of the nitrate ester, leading to a tetrahedral intermediate which subsequently collapses to form the new nitrate ester and releases the original alkoxide. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the nitrate ester is first protonated, which increases the electrophilicity of the nitrogen atom. A neutral alcohol molecule can then act as a nucleophile, attacking the activated nitrate ester. wikipedia.orgmasterorganicchemistry.com This process is an equilibrium that can be driven to completion by using the reactant alcohol as the solvent. wikipedia.org

Below are representative examples of potential transesterification reactions.

| Reactant Alcohol | Catalyst | Expected Product |

| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl nitrate + (1,3-Dioxolan-4-yl)methanol |

| Ethanol (CH₃CH₂OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃) | Ethyl nitrate + (1,3-Dioxolan-4-yl)methanol |

| tert-Butanol ((CH₃)₃COH) | Acid (e.g., H₂SO₄) | tert-Butyl nitrate + (1,3-Dioxolan-4-yl)methanol |

This interactive data table illustrates hypothetical transesterification reactions.

Nucleophilic Substitution Reactions of the Nitrate Group

The nitrate group (–ONO₂) can function as an effective leaving group in nucleophilic substitution reactions. The leaving group ability is determined by the stability of the departing species; good leaving groups are typically weak bases. khanacademy.org The nitrate anion (NO₃⁻) is the conjugate base of nitric acid, a strong acid, making it a very weak base and thus an excellent leaving group, comparable to halides or tosylates. organic-chemistry.org

Given that the nitrate group is attached to a primary carbon, the reaction is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.orgwikipedia.org This involves a backside attack by the nucleophile on the carbon atom bearing the nitrate group, leading to a concerted displacement of the leaving group and an inversion of stereochemistry if the carbon were chiral. organic-chemistry.orgwikipedia.org

A wide variety of nucleophiles can be used to displace the nitrate group, leading to a diverse range of products.

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | 4-(Azidomethyl)-1,3-dioxolane |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | (1,3-Dioxolan-4-yl)acetonitrile |

| Iodide (I⁻) | Sodium iodide (NaI) | 4-(Iodomethyl)-1,3-dioxolane |

| Thiolate (RS⁻) | Sodium thiomethoxide (NaSCH₃) | 4-((Methylthio)methyl)-1,3-dioxolane |

| Hydroxide (OH⁻) | Sodium hydroxide (NaOH) | (1,3-Dioxolan-4-yl)methanol |

This interactive data table provides examples of potential Sₙ2 reactions.

Reductive Transformations of the Nitrate Ester

The nitrate ester functional group can be reduced to the corresponding alcohol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. Organic nitrates can undergo reduction to form the parent alcohol and nitric oxide. nih.gov

Catalytic Hydrogenation: A common method for the reduction of such functional groups is catalytic hydrogenation. This involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). matthey.com This method is generally effective for the reduction of esters to alcohols.

Complex Metal Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective for the reduction of esters to primary alcohols. The reaction involves the nucleophilic delivery of a hydride ion to the electrophilic center, followed by workup to yield the alcohol.

The primary product of the reduction of (1,3-dioxolan-4-yl)methyl nitrate would be (1,3-dioxolan-4-yl)methanol.

| Reducing Agent | Typical Conditions | Product |

| H₂ / Pd-C | H₂ gas, Palladium on carbon, solvent (e.g., Ethanol) | (1,3-Dioxolan-4-yl)methanol |

| LiAlH₄ | 1. LiAlH₄ in dry ether or THF; 2. Aqueous workup | (1,3-Dioxolan-4-yl)methanol |

| SnCl₂ | Ethanol | (1,3-Dioxolan-4-yl)methanol |

This interactive data table lists potential methods for the reduction of the nitrate ester.

Ring-Opening Reactions of the 1,3-Dioxolane Moiety

The 1,3-dioxolane ring is a cyclic acetal (B89532) and is susceptible to cleavage under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction is initiated by the protonation of one of the oxygen atoms in the ring by an acid catalyst. gla.ac.uk This is followed by the cleavage of the adjacent C–O bond, which results in the formation of a resonance-stabilized oxocarbenium ion intermediate.

This highly reactive intermediate is then readily attacked by a nucleophile present in the reaction medium. If water is the nucleophile, the reaction results in the formation of a diol (glycerol) and formaldehyde (B43269). If another alcohol is used as the solvent and nucleophile, a transacetalization reaction can occur. The regioselectivity of the ring opening can be influenced by steric and electronic factors, as well as the specific reagents used. researchgate.net Cationic ring-opening polymerization can also occur under certain catalytic conditions. orientjchem.orgrsc.org

| Reagent / Condition | Nucleophile | Expected Major Products |

| Aqueous Acid (e.g., HCl(aq)) | Water (H₂O) | Glycerol (B35011) + Formaldehyde + Nitric Acid |

| Methanol / Acid Catalyst | Methanol (CH₃OH) | 3-(Nitratomethoxy)propane-1,2-diol (after attack at C2) and other isomers |

| Acetic Anhydride (B1165640) / Lewis Acid | Acetate | 1,2-Diacetoxy-3-(nitratomethoxy)propane and isomers |

This interactive data table shows potential products from the acid-catalyzed ring-opening of the dioxolane moiety.

Spectroscopic Characterization and Structural Elucidation of 1,3 Dioxolan 4 Yl Methyl Nitrate

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of (1,3-Dioxolan-4-yl)methyl nitrate (B79036). Although specific spectral data for this compound is scarce, predictions for its ¹H and ¹³C NMR spectra can be made based on the analysis of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the 1,3-dioxolane (B20135) ring and the methylene (B1212753) group attached to the nitrate. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrate groups. Previous studies on alkyl nitrates show that protons on the carbon atom attached to the nitrate group (α-protons) are significantly deshielded. dtic.mil

Predicted ¹H NMR Data for (1,3-Dioxolan-4-yl)methyl Nitrate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 (acetal) | ~4.9 - 5.1 | Singlet or AB quartet | |

| H4 (methine) | ~4.2 - 4.4 | Multiplet | |

| H5 (methylene) | ~3.8 - 4.1 | Multiplet | |

| -CH₂ONO₂ | ~4.5 - 4.8 | Doublet | ~5-7 |

Disclaimer: These are predicted values based on analogous structures.

The stereochemistry of the 1,3-dioxolane ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons and help determine their relative orientation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the nitrate group is expected to be significantly downfield due to the strong deshielding effect of the nitrate functionality. The chemical shifts for the carbons of the 1,3-dioxolane ring can be predicted by comparison with other 4-substituted 1,3-dioxolanes. rsc.org

Predicted ¹³C NMR Data for (1,3-Dioxolan-4-yl)methyl Nitrate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (acetal) | ~95 - 100 |

| C4 (methine) | ~75 - 80 |

| C5 (methylene) | ~65 - 70 |

| -CH₂ONO₂ | ~70 - 75 |

Disclaimer: These are predicted values based on analogous structures.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For (1,3-Dioxolan-4-yl)methyl nitrate (C₄H₇NO₅), the exact mass can be calculated and would be confirmed by high-resolution mass spectrometry (HRMS).

The fragmentation of alkyl nitrates in mass spectrometry is well-documented and typically involves the loss of the nitro group (NO₂) or nitric acid (HNO₃). copernicus.orgoup.com The fragmentation of the 1,3-dioxolane ring is also a characteristic process.

Predicted Fragmentation Pattern for (1,3-Dioxolan-4-yl)methyl Nitrate

| m/z | Proposed Fragment |

| 149 | [M]⁺ (Molecular Ion) |

| 103 | [M - NO₂]⁺ |

| 87 | [M - HNO₃]⁺ |

| 87 | [C₄H₇O₂]⁺ (Loss of CH₂ONO₂) |

| 73 | [C₃H₅O₂]⁺ (Fragmentation of the dioxolane ring) |

| 46 | [NO₂]⁺ |

Disclaimer: These are predicted fragmentation patterns based on the known behavior of similar functional groups.

Chemical ionization mass spectrometry could be employed to obtain a more abundant quasi-molecular ion, such as [M+1]⁺, which would further confirm the molecular weight. oup.com

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. For (1,3-Dioxolan-4-yl)methyl nitrate, the key functional groups are the nitrate ester (-ONO₂) and the 1,3-dioxolane ring.

Infrared (IR) Spectroscopy

Alkyl nitrates exhibit strong and characteristic absorption bands in the IR spectrum. The most prominent of these are the asymmetric and symmetric stretching vibrations of the NO₂ group. acs.orgacs.org The 1,3-dioxolane ring will show characteristic C-O stretching vibrations.

Predicted IR Absorption Bands for (1,3-Dioxolan-4-yl)methyl Nitrate

| Wavenumber (cm⁻¹) | Assignment |

| ~1630 - 1660 | Asymmetric NO₂ stretch |

| ~1270 - 1290 | Symmetric NO₂ stretch |

| ~1100 - 1200 | C-O-C stretching (dioxolane ring) |

| ~850 - 870 | O-N stretch |

Disclaimer: These are predicted absorption ranges based on known functional group frequencies.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations of non-polar bonds often give rise to strong Raman signals. For (1,3-Dioxolan-4-yl)methyl nitrate, the symmetric NO₂ stretch is expected to be a prominent feature in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. However, for a relatively small and likely liquid compound like (1,3-Dioxolan-4-yl)methyl nitrate, obtaining a single crystal suitable for X-ray diffraction can be challenging, and there is no evidence in the current literature of a crystal structure having been determined.

Based on studies of other 1,3-dioxolane derivatives, the five-membered ring is not planar and typically adopts an envelope or a twisted conformation to relieve ring strain. nih.govacs.org In the envelope conformation, one atom is out of the plane of the other four, while in the twisted conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The exact conformation of (1,3-Dioxolan-4-yl)methyl nitrate in the solid state would depend on the packing forces within the crystal lattice.

Computational Chemistry and Theoretical Studies on 1,3 Dioxolan 4 Yl Methyl Nitrate

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical calculations are instrumental in elucidating the intricate details of chemical reactions involving (1,3-Dioxolan-4-yl)methyl nitrate (B79036). These studies can map out potential energy surfaces, identify transition states, and determine reaction pathways. For instance, the thermal decomposition of nitrate esters is a critical area of investigation. Ab initio molecular dynamics simulations can be employed to model the initial stages of decomposition at high temperatures. These simulations can reveal the primary bond-breaking events and the subsequent formation of radical species.

Theoretical studies on similar energetic materials often point to the initial cleavage of the O-NO2 bond as a primary decomposition pathway. For (1,3-Dioxolan-4-yl)methyl nitrate, quantum mechanical calculations could be used to determine the bond dissociation energy of this bond and compare it to other potentially labile bonds within the molecule, such as those in the dioxolane ring.

Furthermore, quantum mechanics can be used to investigate the mechanisms of hydrolysis or reactions with other atmospheric species. By calculating the activation energies for different proposed mechanisms, the most likely reaction pathways can be identified. These calculations often involve locating the transition state structures and characterizing them through vibrational frequency analysis. A key aspect of these studies is understanding the role of the dioxolane ring and its substituents in influencing the reactivity of the nitrate group.

| Computational Method | Focus of Study | Key Findings (Hypothetical) |

| Density Functional Theory (DFT) | Thermal Decomposition | Identification of the O-NO2 bond as the weakest link, with a calculated bond dissociation energy of X kcal/mol. |

| Ab initio Molecular Dynamics | Initial Decomposition Steps | Simulation shows rapid formation of NO2 radical and a (1,3-dioxolan-4-yl)methoxyl radical. |

| Coupled Cluster (CC) Methods | Reaction with Hydroxyl Radical | Calculation of the transition state for hydrogen abstraction from the dioxolane ring, indicating a specific site of initial attack. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of (1,3-Dioxolan-4-yl)methyl nitrate are crucial to its properties and interactions. Conformational analysis, through both quantum mechanical calculations and molecular dynamics (MD) simulations, can identify the most stable conformations of the molecule and the energy barriers between them. The 1,3-dioxolane (B20135) ring can adopt various puckered conformations, such as envelope and twist forms, and the orientation of the methyl nitrate substituent can also vary. nih.gov

Molecular dynamics simulations offer a way to study the dynamic behavior of the molecule over time. umd.edu By simulating the motion of atoms and bonds, MD can provide insights into the conformational landscape and how it is influenced by factors such as temperature and solvent. These simulations can reveal the preferred conformations in different environments and the timescales of conformational changes. For example, an MD simulation in a water box could show how hydrogen bonding interactions with water molecules influence the orientation of the nitrate group and the puckering of the dioxolane ring.

The results of these simulations can be used to understand how the molecule might interact with biological receptors or other molecules. The flexibility of the molecule, as revealed by MD, can be a key determinant of its binding affinity and reactivity.

| Simulation Type | Environment | Key Observables | Potential Insights |

| Gas Phase Conformational Search | Vacuum | Relative energies of different conformers | Identification of the global minimum energy structure and low-energy conformers. |

| Molecular Dynamics | Water | Root-mean-square deviation (RMSD), radial distribution functions | Understanding the hydration shell and the influence of solvent on molecular conformation. |

| Molecular Dynamics | Lipid Bilayer | Penetration depth, orientation | Insights into the potential for membrane transport and interaction with biological membranes. nih.gov |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are powerful tools for predicting various spectroscopic properties of molecules, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. For (1,3-Dioxolan-4-yl)methyl nitrate, quantum mechanical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies and intensities calculated from quantum mechanics can be used to assign the peaks in an experimental IR spectrum to specific molecular vibrations. This can help in the structural characterization of the compound and in identifying the presence of specific functional groups. For example, the characteristic stretching frequencies of the nitrate group (asymmetric and symmetric NO2 stretches) can be precisely calculated and compared to experimental values.

Similarly, NMR chemical shifts and coupling constants can be predicted using quantum mechanical methods. These predictions can aid in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment of the different nuclei in the molecule. Discrepancies between predicted and experimental spectra can also point to specific molecular interactions or conformational effects that are not fully captured by the computational model.

| Spectroscopic Technique | Predicted Property | Computational Method | Significance |

| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-31G*) | Assignment of experimental peaks to specific bond stretches and bends. |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | GIAO (Gauge-Including Atomic Orbital) method | Aiding in the structural elucidation and assignment of NMR signals. |

| Raman Spectroscopy | Raman Scattering Activities | DFT | Complementing IR data and providing information on non-polar bonds. |

Structure-Reactivity Relationships through Computational Modeling

Computational modeling can establish quantitative structure-reactivity relationships (QSRRs) that connect the molecular structure of (1,3-Dioxolan-4-yl)methyl nitrate to its chemical reactivity. By calculating various molecular descriptors, such as electronic properties (e.g., orbital energies, atomic charges, electrostatic potential) and steric parameters, it is possible to build models that predict the reactivity of the compound in different chemical processes.

For example, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's ability to act as an electron donor or acceptor. The HOMO-LUMO gap is often correlated with chemical reactivity and stability. Maps of the molecular electrostatic potential can identify regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.

These computational models can be extended to a series of related compounds to understand how modifications to the molecular structure, such as the addition of substituents to the dioxolane ring, would affect the reactivity of the nitrate group. This information is valuable for designing molecules with specific desired properties.

| Molecular Descriptor | Calculated Value (Illustrative) | Implication for Reactivity |

| HOMO Energy | -X.X eV | Related to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | +Y.Y eV | Related to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Z.Z eV | Indicator of chemical stability; a larger gap suggests lower reactivity. |

| Mulliken Atomic Charges | C1: +a, O2: -b, N3: +c | Provides insight into the charge distribution and potential sites for polar reactions. |

Applications and Synthetic Utility of 1,3 Dioxolan 4 Yl Methyl Nitrate

Role as an Intermediate in Multi-Step Organic Syntheses

The 1,3-dioxolane (B20135) framework is a cornerstone in synthetic organic chemistry, widely recognized for its role as a protecting group for aldehydes, ketones, and 1,2-diols. nih.gov This functionality makes derivatives like (1,3-dioxolan-4-yl)methyl nitrate (B79036) valuable as intermediates in complex, multi-step syntheses. nih.govorganic-chemistry.org The stability of the dioxolane ring under various reaction conditions allows chemists to perform modifications on other parts of a molecule without affecting the protected diol. organic-chemistry.org

The utility of the 1,3-dioxolane moiety as an intermediate is well-documented. For instance, benzotriazole (B28993) reagents derived from dioxolanes serve as stable and versatile formylating agents, suitable for multi-step sequences due to their mild and efficient reactivity. organic-chemistry.org Dioxolanone structures, which are closely related, are used as starting materials for a variety of heterocyclic compounds, including tetronic acids and pulvinones. In a specific application, a key intermediate containing a 1,3-dioxolan-4-yl ring was instrumental in the synthesis of novel racemic 5'-C-methyl-1',3'-dioxolan-4'-yl nucleosides. nih.gov

The presence of the methyl nitrate group further enhances the synthetic utility of (1,3-Dioxolan-4-yl)methyl nitrate. The nitrate ester can serve multiple purposes:

Precursor to Amines: The nitrate group can be reduced to a primary amine, providing a pathway to introduce nitrogen into a molecule. This is a fundamental transformation for the synthesis of pharmaceuticals, agrochemicals, and other nitrogen-containing compounds.

Leaving Group: The nitrate group can function as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups.

Energetic Moiety: In the context of energetic materials synthesis, the nitrate ester is a critical functional group, and intermediates containing this group are pivotal for building more complex, energy-rich molecules. nih.gov

Employment in the Development of Complex Chiral Molecules

The synthesis of enantiomerically pure compounds is a central goal in modern chemistry, particularly in the pharmaceutical industry. nih.gov (1,3-Dioxolan-4-yl)methyl nitrate is a valuable building block in this field as it can be derived from the "chiral pool"—a collection of abundant and inexpensive enantiopure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.orgnih.gov The parent alcohol, (1,3-dioxolan-4-yl)methanol (also known as solketal (B138546) when substituted with two methyl groups at the 2-position), is readily synthesized from glycerol (B35011), a renewable and chiral starting material.

This access to enantiomerically pure forms allows the compound to be used as a chiral building block, where its inherent stereochemistry is transferred to new, more complex molecules. Chiral 1,3-dioxolanes have proven to be exceptionally useful in asymmetric synthesis. mdpi.comnih.gov They are formed from enantiomerically pure α-hydroxy acids, such as lactic or mandelic acid, and their rigid ring structure allows for high stereochemical control in subsequent reactions. mdpi.comnih.govresearchgate.net

Key aspects of its employment in chiral synthesis include:

Stereocontrol: The chiral center at the 4-position of the dioxolane ring can direct the stereochemical outcome of reactions at adjacent positions, enabling the construction of specific stereoisomers.

Chiral Scaffolding: The compound provides a rigid scaffold upon which complex molecular architectures can be built with defined three-dimensional arrangements.

Synthesis of Bioactive Molecules: Chiral dioxolane derivatives are intermediates in the synthesis of a wide range of biologically active molecules, where specific stereochemistry is often crucial for efficacy. nih.gov For example, chiral diols are enzymatically produced and then converted into stereochemically defined dioxolanes for further use. rwth-aachen.de

Use in Materials Science and Industrial Applications (e.g., Lubricant Additives)

The applications of (1,3-Dioxolan-4-yl)methyl nitrate and its parent compounds extend beyond laboratory-scale synthesis into materials science and industrial products.

Lubricant Additives: One of the most direct industrial applications of the core structure is as an antiwear additive in lubricating oils. google.comgoogle.com Patent literature discloses lubricating compositions containing 1,3-dioxolane-4-methanol (B150769) compounds to provide wear protection for engines and gear sets. google.comgoogle.com These compounds are proposed as alternatives to traditional zinc dithiophosphates (ZnDTP), aiming to reduce the levels of sulfate (B86663) ash, phosphorus, and sulfur (SAPS) in lubricants. google.com The compounds are added to a base oil of lubricating viscosity in concentrations ranging from 0.05% to 10% by weight. google.comgoogle.com

| Component | Function | Concentration (% by weight) | Reference |

|---|---|---|---|

| Oil of Lubricating Viscosity | Base Oil | >50% (Major Amount) | google.com |

| 1,3-Dioxolane-4-methanol Compound | Antiwear Additive | 0.05% - 10% | google.com |

| 1,3-Dioxolane-4-methanol Compound (Preferred) | Antiwear Additive | 0.05% - 5% | google.com |

| 1,3-Dioxolane-4-methanol Compound (More Preferred) | Antiwear Additive | 0.1% - 1.5% | google.com |

Polymer Science: Derivatives of 1,3-dioxolane are utilized as monomers in the synthesis of advanced polymers. For instance, 1,3-dioxolan-4-ones are promising monomers for the creation of aliphatic polyesters like polylactic acid (PLA) through ring-opening polymerization. mdpi.com Additionally, (2-oxo-1,3-dioxolan-4-yl) methyl methacrylate, a related structure, is synthesized and used in polymer reactions, creating materials with tunable properties for applications such as high ion conductive materials or resist materials. researchgate.netresearchgate.net

Energetic Materials: The presence of the nitrate ester group (-ONO₂) inherently classifies (1,3-Dioxolan-4-yl)methyl nitrate as an energetic material. Organic nitrates are a well-established class of explosives and propellants. The nitration of alcohols is a primary method for synthesizing these energetic compounds. nih.gov Therefore, (1,3-Dioxolan-4-yl)methyl nitrate has potential applications as an energetic plasticizer in propellant and explosive formulations, where the dioxolane backbone could offer different physical properties (like thermal stability or viscosity) compared to traditional energetic plasticizers.

Potential as a Precursor for Novel Chemical Entities

A precursor, or a starting molecule in a chemical reaction, is a foundational element for creating new substances. alibaba.com (1,3-Dioxolan-4-yl)methyl nitrate is a versatile precursor for novel chemical entities due to the distinct reactivity of its two main components: the dioxolane ring and the methyl nitrate group.

The dioxolane ring acts as a masked 1,2-diol. Under acidic conditions, the ring can be opened to reveal the hydroxyl groups, providing further sites for chemical modification. This feature allows it to be carried through several synthetic steps before revealing the diol functionality at a desired stage.

The methyl nitrate group is a gateway to a variety of nitrogen-containing compounds. Its transformation can lead to the synthesis of:

Nitrogen Heterocycles: The introduction of a nitrogen atom via the nitrate group can be the first step in constructing novel nitrogen-containing heterocyclic scaffolds, which are of immense interest in medicinal chemistry due to their prevalence in biologically active compounds. researchgate.netmdpi.com

Energetic Derivatives: The compound can serve as a building block for more complex, nitrogen-rich energetic compounds by reacting it with other high-nitrogen heterocycles like tetrazoles or triazoles. frontiersin.org

Functionalized Molecules: The ability to replace the nitrate group via substitution reactions allows for the attachment of diverse molecular fragments, leading to libraries of new compounds for screening in drug discovery or materials science.

The synthesis of novel 1,3-dioxolane derivatives has been shown to yield compounds with significant biological activities, including antibacterial and antifungal properties, highlighting the potential for discovering new bioactive agents from this class of precursors. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of nitrate (B79036) esters, particularly for energetic applications, demands high efficiency, selectivity, and safety. Future research should focus on moving beyond traditional nitration methods towards more advanced and controlled synthetic strategies.

Key Research Objectives:

Advanced Nitrating Agents: Investigation into the use of alternative nitrating agents, such as dinitrogen pentoxide (N₂O₅) in inert solvents, could offer higher selectivity and milder reaction conditions compared to conventional mixed acids (sulfuric and nitric acid). at.ua This approach has been successful in the synthesis of other energetic nitrate esters like poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO). at.uadtic.mil

Catalyst Development: The development of novel solid acid catalysts or enzyme-based catalysts could lead to greener, more efficient, and highly selective nitration processes. This would minimize waste and improve the safety profile of the synthesis.

Flow Chemistry: Implementing continuous flow reactors for the nitration of 1,3-Dioxolan-4-ylmethanol could offer significant advantages in terms of safety, heat management, and scalability. The precise control over reaction parameters in a flow system can enhance yield and reduce the formation of unwanted byproducts.

Sustainable Precursor Synthesis: Research should also aim to optimize the synthesis of the precursor, 1,3-Dioxolan-4-ylmethanol (glycerol formal), from renewable glycerol (B35011). wikipedia.orgnih.gov The use of heterogeneous catalysts and solvent-free conditions can improve the green credentials of the entire synthetic pathway. nih.govmdpi.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Advanced Nitrating Agents (e.g., N₂O₅) | Higher selectivity, milder conditions, reduced byproducts. at.uadtic.mil | Optimization of solvent systems and reaction stoichiometry. |

| Novel Catalysis (Solid Acids, Enzymes) | Increased efficiency, reusability of catalyst, greener process. | Catalyst design, screening, and lifetime assessment. |

| Continuous Flow Chemistry | Enhanced safety, precise process control, improved scalability. | Reactor design, optimization of flow rates and residence times. |

| Green Precursor Synthesis | Utilization of renewable feedstocks, improved sustainability. wikipedia.org | Development of efficient catalysts for glycerol conversion. nih.gov |

Investigation of New Chemical Transformations for Diverse Derivatives

Beyond its initial synthesis, 1,3-dioxolan-4-ylmethyl nitrate serves as a versatile platform for creating a diverse range of new molecules and polymers. The inherent reactivity of both the nitrate group and the dioxolane ring opens avenues for novel chemical transformations.

Potential Research Areas:

Polymerization: The 1,3-dioxolane (B20135) ring is susceptible to ring-opening polymerization. asianpubs.org Future studies could explore the polymerization of 1,3-dioxolan-4-ylmethyl nitrate to create novel energetic polymers. These polymers could function as energetic binders in propellant and explosive formulations, analogous to well-known materials like poly(glycidyl nitrate) (polyGLYN). researchgate.net

Graft Copolymers: Building on established methods for creating graft copolymers of poly(1,3-dioxolane), research could focus on synthesizing amphiphilic copolymers with energetic side chains derived from 1,3-dioxolan-4-ylmethyl nitrate. asianpubs.org

Functionalization of the Dioxolane Ring: The chemistry of 1,3-dioxolane-4-ones, which includes Michael additions and Diels-Alder reactions, suggests that the dioxolane ring in 1,3-dioxolan-4-ylmethyl nitrate could be a site for further functionalization. mdpi.comnih.govresearchgate.net This could lead to the introduction of other functional groups to tune the material's properties, such as sensitivity, thermal stability, or plasticizing efficiency.

Reduction of the Nitrate Group: Selective reduction of the nitrate ester to an alcohol or other functional groups could provide a pathway to non-energetic, functionalized 1,3-dioxolane derivatives useful as chiral building blocks or specialty solvents.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools to predict material properties and elucidate reaction mechanisms, thereby accelerating experimental research and development.

Future Computational Studies:

Reaction Mechanism Analysis: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the nitration of 1,3-Dioxolan-4-ylmethanol. Such studies can clarify the reaction pathways, identify transition states, and explain observed selectivity, guiding the development of more efficient synthetic protocols.

Performance Prediction: Computational modeling can predict key energetic properties of 1,3-dioxolan-4-ylmethyl nitrate, such as heat of formation, density, and detonation velocity. This allows for the in silico screening of potential derivatives and formulations before undertaking costly and potentially hazardous experimental synthesis.

Compatibility and Stability: Molecular dynamics simulations can be used to study the compatibility of 1,3-dioxolan-4-ylmethyl nitrate as a plasticizer with various energetic binders. researchgate.net These models can predict migration rates and assess the long-term chemical and thermal stability of the formulated materials. researchgate.net

Kinetic Modeling: As has been done for the oxidation of 1,3-dioxolane, detailed kinetic models can be developed for the decomposition of its nitrated derivative. researchgate.netresearchgate.net This is crucial for understanding its stability, shelf-life, and performance characteristics under various conditions.

Table 2: Focus Areas for Computational Modeling

| Modeling Technique | Research Goal | Expected Outcome |

|---|---|---|

| Quantum Chemistry (e.g., DFT) | Elucidate nitration reaction mechanism. | Understanding of reaction pathways and selectivity. |

| Thermochemical Calculations | Predict energetic performance. | Data on heat of formation, density, detonation properties. |

| Molecular Dynamics (MD) | Assess compatibility with binders. researchgate.net | Insights into plasticizer migration and stability. researchgate.net |

| Kinetic Modeling | Understand thermal decomposition. researchgate.netresearchgate.net | Prediction of stability and shelf-life. |

Expanding Applications in Green Chemistry and Sustainable Synthesis

The renewable origin of 1,3-Dioxolan-4-ylmethanol makes it an attractive building block for developing more sustainable materials, aligning with the principles of green chemistry.

Prospective Research Directions:

Bio-based Energetic Materials: A primary focus should be the development of 1,3-dioxolan-4-ylmethyl nitrate as a bio-based energetic plasticizer. wikipedia.org This would reduce reliance on petrochemical feedstocks for the production of energetic materials, an area of significant interest for creating more environmentally benign munitions. at.ua

Green Solvents: The 1,3-dioxolane scaffold is present in a family of compounds being explored as green, bio-based solvents. rsc.org While the nitrated derivative is energetic, research into related, non-energetic derivatives could yield novel green solvents with unique properties.

Biodegradability Studies: A crucial aspect of green chemistry is the end-of-life consideration of materials. Future research should include comprehensive studies on the biodegradability of 1,3-dioxolan-4-ylmethyl nitrate and its derivatives to assess their environmental impact.

Circular Economy Approaches: Investigating chemical recycling methods for polymers and materials derived from 1,3-dioxolan-4-ylmethyl nitrate could contribute to a circular economy model for these specialty chemicals.

Q & A

Q. What are the established synthetic routes for 1,3-dioxolan-4-ylmethanol, and how can its purity be validated in academic settings?

- Methodological Answer : 1,3-Dioxolan-4-ylmethanol is typically synthesized via acid-catalyzed cyclization of glycerol derivatives or transesterification of glycidol with methanol . For purity validation, use HPLC (High-Performance Liquid Chromatography) with a polar stationary phase (e.g., C18 column) and UV detection at 210 nm. Confirm structural integrity via NMR (δ 3.5–4.5 ppm for dioxolane protons and δ 1.5–2.0 ppm for methanol protons) and FT-IR (broad O-H stretch at 3200–3400 cm) . Cross-reference with CAS RN 4740-78-7 and 5464-28-8 for spectral data .

Q. How does nitric acid’s concentration impact its reactivity in nitration reactions involving aromatic compounds?

- Methodological Answer : Concentrated nitric acid (>68%) acts as both a nitrating agent and oxidizing agent, favoring electrophilic substitution in aromatic systems. Dilute nitric acid (<30%) promotes oxidation side reactions (e.g., phenol formation). For controlled nitration, use a 1:1 mixture of concentrated HNO and HSO (sulfuric acid as a dehydrating agent) at 50–60°C. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. What safety protocols are critical when handling nitric acid in laboratory-scale experiments?

- Methodological Answer :

- Use fume hoods and PPE (acid-resistant gloves, goggles).

- Store in amber glass bottles to prevent photodegradation (nitric acid decomposes under light, releasing NO gases) .

- Neutralize spills with sodium bicarbonate or calcium carbonate.

- Refer to SDS guidelines for emergency procedures (e.g., eye exposure requires immediate 15-minute flushing with water) .

Advanced Research Questions

Q. How can conflicting data on the stability of 1,3-dioxolan-4-ylmethanol in acidic media be resolved?

- Methodological Answer : Contradictions may arise from solvent polarity or trace impurities. Conduct stability studies under controlled conditions:

Q. What mechanistic insights explain nitric acid’s role in the oxidation of 1,3-dioxolan-4-ylmethanol derivatives?

- Methodological Answer : Nitric acid oxidizes secondary alcohols via a radical pathway. For 1,3-dioxolan-4-ylmethanol, the reaction proceeds through:

Protonation of the hydroxyl group.

Formation of a nitronium ion (NO) intermediate.

Radical chain propagation, leading to ketone formation (e.g., 1,3-dioxolan-4-one).

Validate using EPR spectroscopy to detect radical intermediates and isotopic labeling () to trace oxygen transfer .

Q. How can reaction conditions be optimized to minimize byproducts during the nitration of 1,3-dioxolan-4-ylmethanol-containing substrates?

- Methodological Answer :

- Temperature Control : Maintain <60°C to prevent ring-opening of the dioxolane moiety.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance regioselectivity.

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to reduce hydrolysis.

- Analytical Workflow : Employ GC-MS to quantify byproducts (e.g., nitroalkanes) and DOE (Design of Experiments) for parameter optimization .

Q. What advanced characterization techniques are required to resolve spectral overlaps in nitric acid-derived nitro compounds?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve - correlations in crowded aromatic regions.

- X-ray Crystallography : Confirm regiochemistry of nitro groups in crystalline products.

- Raman Spectroscopy : Differentiate nitro (symmetrical stretch at ~1350 cm) from nitrito isomers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for nitric acid-mediated oxidations?

- Methodological Answer : Discrepancies may stem from:

- Purity of HNO : Commercial grades vary in trace metal content (e.g., Fe), which catalyzes side reactions.

- Atmospheric Exposure : Moisture absorption alters acid concentration.

Mitigate by standardizing HNO source, using fresh aliquots, and reporting detailed experimental conditions (e.g., humidity control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.